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For Researchers, Scientists, and Drug Development Professionals

Abstract
1,3-Dibromoacetone (CAS No. 816-39-7) is a highly reactive, bifunctional electrophilic ketone

that serves as a versatile building block in organic synthesis and a powerful tool in chemical

biology. Its two reactive carbon-bromine bonds allow for sequential nucleophilic substitutions,

making it an ideal reagent for constructing heterocyclic systems, cross-linking biomolecules,

and synthesizing complex organic molecules. This guide provides an in-depth overview of its

chemical properties, reactivity, synthesis, and key applications, with a focus on experimental

protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties
1,3-Dibromoacetone is typically a yellow to brown liquid or a low-melting solid with a pungent

odor.[1] It is sensitive to air and moisture and should be handled with appropriate precautions.

[2] It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, and

methanol.[1][3]

Table 1: Physical and Chemical Properties of 1,3-Dibromoacetone
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Property Value Reference(s)

CAS Number 816-39-7 [4]

Molecular Formula C₃H₄Br₂O [1]

Molecular Weight 215.87 g/mol [2][4]

Appearance

Yellow to dark brown liquid or

white to pale yellow crystalline

solid

[1][2][4]

Melting Point 29-30 °C [2]

Boiling Point 97-98 °C at 21-22 mmHg [2]

InChI Key
LQQKDSXCDXHLLF-

UHFFFAOYSA-N
[4]

Solubility
Soluble in acetone, chloroform,

dichloromethane, methanol
[1][3]

Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 1,3-dibromoacetone.

The following table summarizes the expected spectroscopic characteristics.

Table 2: Estimated Spectroscopic Data for 1,3-Dibromoacetone
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Technique
Expected Chemical Shift /
Frequency

Details

¹H NMR δ ≈ 4.2 - 4.5 ppm

The four equivalent protons on

the two bromomethyl (-CH₂Br)

groups are expected to appear

as a singlet in this region. The

exact shift is influenced by the

solvent.

¹³C NMR
δ ≈ 35 - 40 ppm (C-Br) δ ≈ 190

- 200 ppm (C=O)

Two signals are expected: one

for the two equivalent

bromomethyl carbons and a

downfield signal for the ketone

carbonyl carbon.

IR Spectroscopy 1720-1740 cm⁻¹ (strong)

A strong absorption band

characteristic of the C=O

(ketone) stretch is the most

prominent feature.

Note: The NMR chemical shifts are estimates based on standard correlation tables for α-

haloketones, as precise experimental data from a single, reliable source is not readily

available.

Synthesis of 1,3-Dibromoacetone
1,3-Dibromoacetone can be synthesized through several methods, with the direct bromination

of acetone being a common laboratory-scale approach.

Synthesis by Direct Bromination of Acetone
This method involves the reaction of acetone with bromine in an acidic aqueous medium. The

reaction produces a mixture of mono- and di-brominated acetones, from which 1,3-
dibromoacetone can be isolated.[5]
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Experimental Protocol: Synthesis of 1,3-
Dibromoacetone
Materials:

Acetone (500 ml)

Bromine (650 ml)

Glacial Acetic Acid (375 ml)

Water (1600 ml)

Round-bottom flask (5 L) equipped with a dropping funnel, mechanical stirrer, and

thermometer

Heating mantle

Distillation apparatus

Procedure:

Combine 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in the 5 L

round-bottom flask.

Heat the mixture to 70 °C with stirring.

Slowly add 650 ml of bromine dropwise from the dropping funnel. Maintain the temperature

at 70 °C throughout the addition.

After the addition is complete, continue to stir the reaction mixture until the color of the

bromine disappears.

Allow the mixture to cool to room temperature. The product mixture will separate as a dense

oil.

Separate the organic layer and purify the product by fractional distillation under reduced

pressure.
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Collect the fraction boiling at 97-98 °C / 21-22 mmHg to obtain 1,3-dibromoacetone.[5]

Note: This reaction should be performed in a well-ventilated fume hood due to the hazardous

nature of bromine.

Chemical Reactivity and Applications
The reactivity of 1,3-dibromoacetone is dominated by its two electrophilic carbon centers

adjacent to the carbonyl group. It readily undergoes sequential Sₙ2 reactions with a wide range

of nucleophiles. This bifunctionality makes it a cornerstone reagent in heterocyclic synthesis

and bioconjugation.

Heterocyclic Synthesis
1,3-Dibromoacetone is a key precursor for various heterocyclic scaffolds, which are prevalent

in pharmaceuticals and functional materials.

In a reaction analogous to the Hantzsch thiazole synthesis, 1,3-dibromoacetone reacts with

thioamides or thiourea to form 2-aminothiazole derivatives. The reaction proceeds via an initial

Sₙ2 attack by the sulfur nucleophile, followed by an intramolecular condensation and

dehydration to form the aromatic thiazole ring.

1,3-Dibromoacetone

1. Sₙ2 AttackThiourea S-Alkylated Intermediate 2. Intramolecular
    Cyclization

Cyclized Intermediate
(Thiazoline) 3. Dehydration 2-Amino-4-(bromomethyl)thiazole

+

Click to download full resolution via product page

Hantzsch-Type Thiazole Synthesis Pathway.
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Experimental Protocol: Synthesis of 2-Amino-4-
(bromomethyl)thiazole
Materials:

1,3-Dibromoacetone

Thiourea

Ethanol or Methanol

Sodium Bicarbonate (or Sodium Carbonate) solution (5%)

Round-bottom flask with reflux condenser and stir bar

Beaker, Buchner funnel, filter paper

Procedure (Adapted from a similar synthesis[5]):

In a round-bottom flask, combine 1,3-dibromoacetone (1 equivalent) and thiourea (1.1

equivalents).

Add ethanol or methanol as a solvent and a magnetic stir bar.

Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

After the reaction is complete, allow the solution to cool to room temperature.

Pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium

bicarbonate to neutralize the HBr byproduct and precipitate the product.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Allow the product to air dry on a watch glass. The product can be further purified by

recrystallization if necessary.
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1,3-Dibromoacetone undergoes a cyclocondensation reaction with 2-aminopyridines to yield

bromomethyl-substituted imidazo[1,2-a]pyridines.[1] This scaffold is of significant interest in

medicinal chemistry. The reaction involves the initial alkylation of the endocyclic pyridine

nitrogen, followed by intramolecular condensation between the remaining amino group and the

ketone, and subsequent dehydration.

Bioconjugation and Chemical Biology
The ability of 1,3-dibromoacetone to react selectively with thiol groups makes it an invaluable

tool for studying protein structure and protein-protein interactions.

At physiological pH, the thiol side chain of cysteine residues is a potent nucleophile. 1,3-
Dibromoacetone can covalently link two cysteine residues that are in close proximity within a

protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-

link).[6] The resulting acetone-like bridge imposes a distance constraint, providing structural

information that can be analyzed by techniques like SDS-PAGE and mass spectrometry. This

approach has been used to probe the structure of multi-domain proteins like fatty acid synthase

and to link proteins like ubiquitin to histones.[3]
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1. Protein Preparation
(Protein A + Protein B with Cys residues)

2. Cross-linking Reaction
Add 1,3-Dibromoacetone
Incubate at RT, pH 7.5-8.5

3. Quenching
Add excess Tris or Glycine

4. Analysis by SDS-PAGE
Visualize cross-linked complex

(higher MW band)

5. In-gel or In-solution Digestion
(e.g., with Trypsin)

Excise band

6. LC-MS/MS Analysis
Identify cross-linked peptides

Click to download full resolution via product page

Workflow for Protein Cross-Linking using 1,3-Dibromoacetone.

Experimental Protocol: Representative Protein Cross-
Linking
Materials:

Purified protein(s) containing accessible cysteine residues (e.g., at 1-5 mg/mL).

Cross-linking buffer (e.g., 20 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5).
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1,3-Dibromoacetone (DBA) stock solution (e.g., 100 mM in a water-miscible organic solvent

like DMF or DMSO).

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

SDS-PAGE reagents.

Procedure:

Prepare the protein solution in the cross-linking buffer. If reducing agents (like DTT or BME)

were used during purification, they must be removed by dialysis or buffer exchange prior to

the experiment.

Add the DBA stock solution to the protein solution to achieve a final molar excess (e.g., 20-

to 500-fold molar excess over protein). The optimal concentration should be determined

empirically.

Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may

vary.

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

Incubate for an additional 15 minutes to ensure all unreacted DBA is neutralized.

Analyze the reaction products by SDS-PAGE. A successful intermolecular cross-link will

result in a new band at a higher molecular weight corresponding to the linked protein

complex.

For identification of the cross-linked sites, the band of interest can be excised from the gel,

subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides

analyzed by mass spectrometry.

Safety and Handling
1,3-Dibromoacetone is a hazardous chemical that requires careful handling in a well-

ventilated fume hood.

Hazards: It is corrosive and causes severe skin burns and eye damage.[2][3] It may also

cause an allergic skin reaction and respiratory irritation.[2]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a

face shield, and a lab coat.

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., Argon), as it is

sensitive to air and moisture.[2] It is incompatible with strong oxidizing agents and heat.[2][3]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 1,3-dibromoacetone, highlighting its

utility as a versatile reagent for both synthetic chemistry and biological research. Its predictable

reactivity and commercial availability ensure its continued importance in the development of

new therapeutics and the exploration of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Organic Syntheses Procedure [orgsyn.org]

3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3
and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

4. orgsyn.org [orgsyn.org]

5. Organic Syntheses Procedure [orgsyn.org]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1,3-Dibromoacetone: A Technical Guide to Properties,
Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-
and-reactivity]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

http://orgsyn.org/demo.aspx?prep=cv7p0059
http://orgsyn.org/demo.aspx?prep=cv7p0059
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269035/
https://www.benchchem.com/product/b016897?utm_src=pdf-body
https://www.benchchem.com/product/b016897?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/238460587_Reaction_of_13-Dibromo-_and_13-Dichloroacetone_with_2-Aminoazaheterocycles
http://orgsyn.org/demo.aspx?prep=cv7p0059
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269035/
http://orgsyn.org/Content/pdfs/procedures/CV3P0136.pdf
http://www.orgsyn.org/demo.aspx?prep=CV5P0346
https://www.researchgate.net/publication/235989864_Cyclocondensation_of_Cyanoketene_Dithioacetal_with_2-Aminopyridine_Synthesis_of_Pyrido12-apyrimidines
https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-and-reactivity
https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-and-reactivity
https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-and-reactivity
https://www.benchchem.com/product/b016897#1-3-dibromoacetone-chemical-properties-and-reactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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